2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester
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Overview
Description
2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester is a complex organic compound with the empirical formula C16H16N4O6 . This compound is known for its unique structure, which includes a furan ring, a nitrophenyl group, and a hydrazinyl-acetic acid ester moiety. It is often used in pharmaceutical research and chemical synthesis due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester typically involves multiple steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Hydrazinylation: The hydrazinyl group is added through a reaction with hydrazine derivatives.
Esterification: The final step involves esterification of the acetic acid moiety with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include furan-2,5-dione derivatives.
Reduction: Products include amino derivatives of the original compound.
Substitution: Products vary depending on the nucleophile used but generally involve the replacement of the hydrazinyl group.
Scientific Research Applications
2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Dantrolene: A muscle relaxant with a similar hydrazinyl-acetic acid structure.
Nitrofuran Derivatives: Compounds with a nitrophenyl-furan structure, used as antimicrobial agents.
Uniqueness
2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C16H16N4O6 |
---|---|
Molecular Weight |
360.32 g/mol |
IUPAC Name |
ethyl 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetate |
InChI |
InChI=1S/C16H16N4O6/c1-2-25-15(21)10-19(16(17)22)18-9-13-7-8-14(26-13)11-3-5-12(6-4-11)20(23)24/h3-9H,2,10H2,1H3,(H2,17,22)/b18-9- |
InChI Key |
XWKMNEQOGAQFDZ-NVMNQCDNSA-N |
Isomeric SMILES |
CCOC(=O)CN(C(=O)N)/N=C\C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)CN(C(=O)N)N=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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